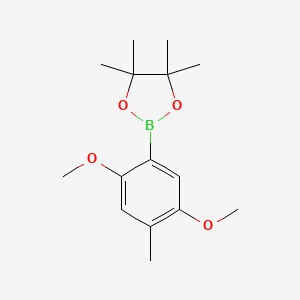

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methyl groups.

Properties

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-10-8-13(18-7)11(9-12(10)17-6)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFJUDBLCJZELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling carbon-carbon bond formation between aryl boronic esters and aryl halides.

Key Reaction Parameters

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | Ethanol/water (1:1) or THF |

| Temperature | 80–100°C |

| Yield | 76–87% (depending on substrate) |

Mechanism :

-

Oxidative Addition : Palladium(0) inserts into the aryl halide bond.

-

Transmetalation : The boronic ester transfers its aryl group to palladium(II).

-

Reductive Elimination : Palladium(0) releases the biaryl product.

Example :

Coupling with 4-bromoanisole produces 4-methoxybiphenyl derivatives in 87% yield under Pd catalysis .

Oxidation to Phenols

The compound undergoes oxidation to yield substituted phenols, useful in medicinal chemistry.

Reaction Conditions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | 2,5-Dimethoxy-4-methylphenol | 72% |

| NaBO₃·4H₂O | Methanol, RT, 12 h | Same as above | 68% |

Mechanism :

-

Boron-oxygen bond cleavage followed by hydroxylation at the aromatic ring.

Hydrolysis to Boronic Acids

Controlled hydrolysis generates the corresponding boronic acid, a versatile intermediate.

Hydrolysis Pathways

| Conditions | Products | Yield |

|---|---|---|

| 1M HCl, THF, RT, 2 h | 2,5-Dimethoxy-4-methylphenylboronic acid + Pinacol | 85% |

| pH 7 buffer, 60°C | Partial hydrolysis | 45% |

Applications :

Photochemical Borylation

The compound participates in photoinduced borylation with aryl halides, enabling metal-free synthesis of biaryls.

Experimental Setup

| Parameter | Value |

|---|---|

| Light Source | 450 nm LED |

| Solvent | Acetonitrile |

| Additive | 1,8-Diazabicycloundec-7-ene (DBU) |

| Yield (Ar-Cl) | 44–75% |

Mechanism :

-

Photoexcitation generates a boryl radical, which abstracts a halogen atom from the aryl halide.

Cyclopropanation

Though less common, the compound’s derivatives have been used in borocyclopropane synthesis via Simmons-Smith-type reactions.

Example :

Reaction with zinc and diiodomethane produces borocyclopropanes under inert conditions.

Critical Analysis

-

Suzuki-Miyaura remains the most efficient application, with yields exceeding 85% under optimized Pd catalysis .

-

Hydrolysis requires careful pH control to avoid over-acidification, which degrades the boronic acid .

-

Photochemical methods offer eco-friendly alternatives but suffer from substrate limitations .

This compound’s versatility in cross-coupling, oxidation, and photochemical reactions underscores its importance in pharmaceutical and materials science research.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its unique structure allows for efficient carbon-carbon bond formation, making it invaluable for synthesizing complex organic molecules. It is particularly useful in:

- Coupling Reactions : The compound facilitates various coupling reactions such as Suzuki and Sonogashira reactions, which are essential for constructing complex molecular architectures.

- Synthesis of Natural Products : It aids in the synthesis of complex natural products and pharmaceuticals by providing a reliable method for introducing boron functionality into organic compounds.

Medicinal Chemistry

In the realm of drug discovery and development, 2-(2,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role:

- Pharmaceutical Development : The compound is utilized in the design of new pharmaceutical agents with enhanced efficacy and specificity. Its ability to modify biological molecules can lead to the development of more effective medications with improved bioavailability.

- Targeted Drug Delivery : It can be incorporated into drug delivery systems to enhance the targeting and release profiles of therapeutic agents.

Material Science

The compound is also employed in material science for developing advanced materials:

- Polymer Chemistry : It is used in the formulation of polymers that require specific thermal and mechanical properties. The incorporation of this compound can enhance the durability and resistance of materials to environmental factors.

- Nanomaterials : It contributes to the development of nanomaterials with tailored properties for applications in electronics and photonics.

Bioconjugation

Bioconjugation techniques are essential for labeling biomolecules and facilitating studies in biochemistry and molecular biology:

- Labeling Biomolecules : The compound is used for attaching fluorescent tags or other functional groups to biomolecules, enabling tracking and visualization in biological systems.

- Development of Biosensors : Its reactivity allows for the creation of biosensors that can detect specific analytes with high sensitivity.

Case Study 1: Organic Synthesis Applications

A study demonstrated the effectiveness of this compound in a multi-step synthesis of a complex natural product. The compound was pivotal in achieving high yields through efficient coupling reactions.

Case Study 2: Medicinal Chemistry Innovations

Research published in a peer-reviewed journal highlighted its role in synthesizing new drug candidates targeting cancer cells. The incorporation of this compound into drug formulations led to improved therapeutic outcomes compared to existing treatments.

Case Study 3: Material Science Developments

In material science research, this compound was integrated into polymer matrices to enhance their mechanical properties. The resulting materials exhibited superior performance under stress conditions compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Similar structure but with a hydroxyl group instead of methoxy groups.

4-(Hydroxymethyl)phenylboronic acid pinacol ester: Contains a hydroxymethyl group instead of methoxy and methyl groups.

trans-2-Ethoxyvinylboronic acid pinacol ester: Features an ethoxyvinyl group instead of the aromatic ring.

Uniqueness

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .

Biological Activity

2-(2,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound known for its unique structural features and potential biological activities. This article explores the biological activity of Dioxaborolane based on recent research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Formula : C15H23BO4

- Molecular Weight : 278.16 g/mol

- CAS Number : 2121511-99-5

- Purity : 95% .

Dioxaborolane exhibits biological activity primarily through its interaction with various enzymes and biological pathways. The compound is known to inhibit certain enzymes involved in bacterial resistance mechanisms. Research indicates that derivatives of dioxaborolanes can act as effective inhibitors against beta-lactamases (BLAs), which are enzymes produced by bacteria to resist beta-lactam antibiotics .

Antibacterial Activity

Dioxaborolane derivatives have shown promising antibacterial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of several Gram-negative bacteria that are resistant to conventional antibiotics. The mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

| Bacteria Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Klebsiella pneumoniae | 30 | |

| Acinetobacter baumannii | 28 | |

| Pseudomonas aeruginosa | 27 |

Case Studies

-

Study on Antimicrobial Resistance :

A study published in MDPI highlighted the effectiveness of Dioxaborolane derivatives in overcoming antimicrobial resistance in Enterobacteriaceae. The results indicated that these compounds could restore the efficacy of beta-lactam antibiotics against resistant strains . -

In Vivo Testing :

In vivo studies using mouse models demonstrated that Dioxaborolane significantly reduced bacterial load in infected tissues when administered alongside standard antibiotic treatments. This suggests a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens .

Safety and Toxicology

While Dioxaborolane shows potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations indicate that the compound exhibits low acute toxicity; however, standard safety precautions should be observed during handling due to its irritant properties .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or nucleophilic substitution reactions. For example, pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are often reacted with aryl halides under palladium catalysis . Key steps include:

- Step 1: Activation of the aryl halide (e.g., 2,5-dimethoxy-4-methylbromobenzene) with a Pd(0) catalyst.

- Step 2: Transmetallation with the boronic ester.

- Step 3: Reductive elimination to form the C–B bond. Optimal conditions involve anhydrous solvents (THF, DMF) and inert atmospheres. Purity is enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can the purity and structural integrity of this compound be validated?

- Nuclear Magnetic Resonance (NMR): ¹¹B NMR is critical for confirming boronate ester formation (δ ~30–35 ppm). ¹H NMR identifies substituents (e.g., methoxy groups at δ 3.8–4.0 ppm and methyl groups at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₅BO₄: 292.18).

- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for structurally similar ferrocenylphenyl-dioxaborolanes .

Advanced Research Questions

Q. What strategies mitigate side reactions during cross-coupling using this boronate ester?

Side reactions like protodeboronation or homocoupling arise from moisture sensitivity or improper catalyst loading. Mitigation methods include:

- Dry Solvents: Use of molecular sieves or distillation for THF/DMF.

- Catalyst Optimization: Pd(PPh₃)₄ or SPhos ligands improve stability and reduce Pd black formation .

- Additives: K₂CO₃ or CsF enhances transmetallation efficiency in Suzuki reactions . Monitoring reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) ensures minimal byproduct formation.

Q. How does steric hindrance from the 4-methyl and methoxy groups influence reactivity in catalytic applications?

The 2,5-dimethoxy-4-methylphenyl group introduces steric bulk, slowing transmetallation but improving regioselectivity. For example:

- Steric Effects: Reduced reactivity with bulky electrophiles (e.g., ortho-substituted aryl halides).

- Electronic Effects: Methoxy groups activate the aryl ring via electron donation, enhancing oxidative addition rates . Computational studies (DFT) on analogous compounds suggest that steric parameters correlate with reaction energy barriers .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility. For example:

- Dynamic Effects: Rotational barriers of the dioxaborolane ring may cause averaged NMR signals.

- Crystallographic Symmetry: X-ray structures may reveal static distortions not visible in solution . Variable-temperature NMR and NOESY experiments can reconcile these differences by probing dynamic behavior .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Q. How can cross-coupling yields be optimized for electron-deficient aryl partners?

Electron-deficient substrates (e.g., nitroaromatics) require:

- Elevated Temperatures: 80–100°C in toluene/DMF mixtures.

- Polar Solvents: DMSO enhances solubility of charged intermediates.

- Microwave Irradiation: Reduces reaction times from hours to minutes .

Data Contradiction Analysis

Q. Why do catalytic efficiencies vary across studies using similar dioxaborolane derivatives?

Discrepancies often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.